molecular formula C40H38ClNO5 B195436 Cloperastine Fendizoate CAS No. 85187-37-7

Cloperastine Fendizoate

Cat. No.: B195436
CAS No.: 85187-37-7
M. Wt: 648.2 g/mol
InChI Key: PXZFKAKWSHBDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cloperastine fendizoate (CAS 85187-37-7) is a well-characterized chemical compound supplied as a high-purity reference standard for pharmaceutical research and development . This compound is an antitussive and antihistamine agent that functions as a potent σ1 receptor agonist (K i = 20 nM) and a blocker of G-protein-activated inwardly rectifying K + (GIRK) channels . It also acts as an antagonist at the histamine H1 receptor (K i = 3.8 nM) and exhibits mild anticholinergic properties . Its primary research value lies in its non-narcotic, centrally-acting cough suppression mechanism, which involves inhibiting the cough center in the medulla oblongata without depressing the respiratory center, making it a subject of interest for developing safer antitussive therapies . This compound is intended for analytical method development (AMV), method validation, and Quality Control (QC) applications during the synthesis and formulation stages of Abbreviated New Drug Application (ANDA) and commercial drug production . This product is FOR RESEARCH USE ONLY and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZFKAKWSHBDCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001005645
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85187-37-7
Record name Cloperastine fendizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85187-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cloperastine fendizoate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001005645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPERASTINE FENDIZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cloperastine Fendizoate as a Sigma-1 Receptor Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine, an antitussive agent, has been identified as a high-affinity ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein located at the endoplasmic reticulum. This guide provides a comprehensive technical overview of cloperastine fendizoate's interaction with the σ1R. It includes a summary of its binding affinity, a discussion of its likely agonistic activity, and detailed experimental protocols for its characterization. Furthermore, this document outlines the key signaling pathways modulated by σ1R agonists and provides visual representations of these pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor (σ1R) is a 223-amino acid transmembrane protein that is distinct from other mammalian proteins.[1] It resides predominantly at the mitochondria-associated membrane of the endoplasmic reticulum (ER), where it acts as a molecular chaperone.[2][3] The σ1R is implicated in a wide range of cellular functions, including the modulation of calcium signaling, regulation of ion channels, and cellular stress responses.[1][2][3] Its involvement in various pathophysiological processes, such as neurodegenerative diseases, psychiatric disorders, and pain, has made it an attractive target for therapeutic intervention.[1]

This compound: A Sigma-1 Receptor Ligand

Cloperastine is a non-narcotic antitussive and antihistamine medication. Pharmacological studies have revealed that cloperastine is a high-affinity ligand for the σ1R.[4] While the fendizoate salt form is used to improve the pharmacokinetic properties of the drug, the primary interaction with the σ1R is attributed to the cloperastine moiety.

Binding Affinity

Cloperastine exhibits a high affinity for the σ1R. While specific data for this compound is not extensively published, studies on cloperastine hydrochloride have established its binding characteristics.

CompoundReceptorParameterValueReference
CloperastineSigma-1K_i20 nM[4]

Table 1: Binding Affinity of Cloperastine for the Sigma-1 Receptor.

Functional Activity

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the interaction of this compound with the σ1R.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i) of this compound for the σ1R.

Objective: To determine the dissociation constant (K_d) and maximum binding capacity (B_max) of a radioligand to the σ1R and the inhibition constant (K_i) of a test compound.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (a selective σ1R ligand)[7]

  • Membrane Preparation: Guinea pig liver membranes or cell lines expressing σ1R (e.g., HEK293 cells)[7]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

  • Non-specific Binding Control: Haloperidol (10 µM) or unlabeled (+)-pentazocine (10 µM)[8]

  • Test Compound: this compound dissolved in an appropriate vehicle

  • Filtration Apparatus: Glass fiber filters (GF/B or GF/C) and a cell harvester[1]

  • Scintillation Counter

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound (this compound) at various concentrations or vehicle for total binding.

    • Non-specific binding control for determining non-specific binding.

    • Radioligand ([³H]-(+)-pentazocine) at a concentration near its K_d.

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.[8]

  • Filtration: Rapidly filter the incubation mixture through the glass fiber filters using the cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the K_i value of this compound using the Cheng-Prusoff equation.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubate Membrane, Radioligand, and Test Compound Membrane->Incubation Reagents Prepare Radioligand, Test Compound, and Buffers Reagents->Incubation Filtration Filter to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding and Ki Value Counting->Analysis

Caption: Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay (FLIPR)

This functional assay measures changes in intracellular calcium concentration upon σ1R activation.

Objective: To determine the functional potency (EC50) of this compound as a σ1R agonist by measuring intracellular calcium mobilization.

Materials:

  • Cell Line: HEK293 cells stably expressing the σ1R.

  • Calcium-sensitive Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compound: this compound.

  • Positive Control: A known σ1R agonist (e.g., PRE-084).

  • FLIPR (Fluorometric Imaging Plate Reader)

Procedure:

  • Cell Plating: Seed the HEK293-σ1R cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound and the positive control in assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading.

    • The instrument will automatically add the test compounds to the cell plate.

    • Measure the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 value.

Workflow Diagram:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Plating Plate Sigma-1R Expressing Cells DyeLoading Load Cells with Calcium-Sensitive Dye Plating->DyeLoading FLIPR Measure Baseline Fluorescence and Add Compound in FLIPR DyeLoading->FLIPR Recording Record Fluorescence Change Over Time FLIPR->Recording Curve Generate Dose-Response Curve Recording->Curve EC50 Calculate EC50 Value Curve->EC50

Caption: Workflow for FLIPR Calcium Mobilization Assay.

Sigma-1 Receptor Signaling Pathways

Activation of the σ1R by an agonist like cloperastine initiates a cascade of intracellular events.

Canonical Agonist-Induced Signaling

Upon agonist binding, the σ1R dissociates from the ER chaperone BiP.[6] This dissociation allows the σ1R to translocate to other parts of the ER and the plasma membrane, where it can interact with and modulate the activity of various effector proteins, including ion channels and kinases.

Signaling Pathway Diagram:

G cluster_ER Endoplasmic Reticulum cluster_downstream Downstream Effects S1R_BiP Sigma-1R - BiP Complex S1R_free Sigma-1R (Active) S1R_BiP->S1R_free Agonist (Cloperastine) BiP BiP S1R_BiP->BiP Agonist (Cloperastine) IonChannels Ion Channel Modulation (e.g., Ca2+, K+) S1R_free->IonChannels Kinases Kinase Activation (e.g., ERK, Src) S1R_free->Kinases CellularResponse Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) IonChannels->CellularResponse Kinases->CellularResponse

Caption: Canonical Sigma-1 Receptor Agonist Signaling Pathway.

Modulation of ERK and NF-κB Pathways

Sigma-1 receptor activation has been shown to modulate the Extracellular signal-regulated kinase (ERK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are critical for cell survival, proliferation, and inflammation.

Signaling Pathway Diagram:

G cluster_erk ERK Pathway cluster_nfkb NF-κB Pathway Cloperastine Cloperastine S1R Sigma-1 Receptor Cloperastine->S1R MEK MEK S1R->MEK IKK IKK S1R->IKK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Gene Gene Transcription (Survival, Inflammation) pERK->Gene IkB IκB IKK->IkB Phosphorylation pIkB p-IκB IkB->pIkB NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Translocation to Nucleus pIkB->NFkB Degradation releases NFkB_active->Gene

Caption: Sigma-1R Agonist Modulation of ERK and NF-κB Pathways.

Conclusion

This compound is a high-affinity σ1R ligand with strong evidence supporting an agonistic mode of action. While quantitative functional data remains to be fully elucidated in publicly accessible literature, the experimental protocols provided in this guide offer a clear path for researchers to characterize its functional potency and further investigate its mechanism of action. The modulation of key signaling pathways such as ERK and NF-κB by σ1R agonists highlights the therapeutic potential of compounds like cloperastine in a variety of disease contexts. This technical guide serves as a valuable resource for scientists and drug development professionals interested in the pharmacology of this compound and the broader field of sigma-1 receptor research.

References

Cloperastine Fendizoate as a G-Protein-Coupled Inwardly-Rectifying Potassium (GIRK) Channel Blocker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine is a centrally-acting antitussive agent that also possesses antihistaminic and anticholinergic properties.[1] Recent research has identified its role as a potent blocker of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, suggesting a broader therapeutic potential beyond cough suppression.[2][3] This technical guide provides an in-depth overview of the core pharmacology of cloperastine fendizoate as a GIRK channel blocker, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways and experimental workflows. While much of the available research has been conducted on cloperastine, the active moiety, this guide is relevant to this compound, a commonly used salt form where the fendizoate component primarily influences pharmacokinetic properties.[4][5]

Quantitative Data: Inhibitory Potency of Cloperastine

The inhibitory activity of cloperastine on GIRK channels has been quantified, providing a basis for its pharmacological characterization. The available data is summarized in the table below.

CompoundChannel TypeCell LineMethodParameterValueReference
CloperastineGIRKHEKElectrophysiology (Whole-Cell Patch Clamp)IC501 µM[2]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action and Signaling Pathways

Cloperastine exerts its effects by directly blocking GIRK channels. These channels are crucial for regulating neuronal excitability.[3] In a resting state, GIRK channels contribute to the cell's membrane potential. When activated by G-protein-coupled receptors (GPCRs), such as GABA-B receptors, they increase potassium efflux, leading to hyperpolarization and a decrease in neuronal excitability.

By blocking these channels, cloperastine prevents this hyperpolarization, leading to an increase in neuronal excitability. One of the key downstream effects of this action is the enhancement of neurotransmitter release, particularly gamma-aminobutyric acid (GABA).[2]

Proposed Signaling Pathway for Enhanced GABA Release

The following diagram illustrates the proposed signaling pathway through which this compound blocks presynaptic GIRK channels to enhance GABA release.

cluster_presynaptic Presynaptic Terminal GABA_B GABA-B Receptor G_Protein Gi/o Protein GABA_B->G_Protein Activates GIRK GIRK Channel G_Protein->GIRK Activates Ca_Channel Voltage-Gated Ca2+ Channel GIRK->Ca_Channel Inhibits (via hyperpolarization) Cloperastine Cloperastine Fendizoate Cloperastine->GIRK Blocks Vesicle GABA Vesicle Ca_Channel->Vesicle Triggers Fusion GABA_release GABA Release Vesicle->GABA_release

Caption: Proposed mechanism of cloperastine-mediated enhancement of GABA release.

Experimental Protocols

The primary method for characterizing the effect of cloperastine on GIRK channels is electrophysiology, specifically the whole-cell patch-clamp technique. This method allows for the direct measurement of ion channel activity in live cells.

Whole-Cell Patch-Clamp Protocol for GIRK Channel Inhibition Assay

This protocol is a representative methodology based on standard practices for measuring GIRK channel currents in a heterologous expression system like Human Embryonic Kidney (HEK) cells.

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
  • Cells are transiently co-transfected with plasmids encoding the desired GIRK channel subunits (e.g., GIRK1 and GIRK2) and a GPCR that couples to them (e.g., GABA-B receptor). A fluorescent protein marker (e.g., GFP) is often co-transfected for easy identification of transfected cells.

2. Electrophysiological Recording:

  • Solutions:
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
  • Recording Setup:
  • An inverted microscope equipped with fluorescence optics is used to visualize the cells.
  • Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.
  • Recordings are performed using a patch-clamp amplifier and data acquisition software.
  • Procedure:
  • A coverslip with transfected cells is placed in a recording chamber and perfused with the external solution.
  • A transfected cell (identified by fluorescence) is approached with the recording pipette, and a gigaohm seal is formed.
  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
  • The cell is held at a holding potential of -80 mV.
  • A voltage ramp from -120 mV to +40 mV is applied to measure the current-voltage relationship.

3. Data Acquisition and Analysis:

  • GIRK channel currents are activated by adding a GPCR agonist (e.g., baclofen for GABA-B receptors) to the external solution.
  • Cloperastine is then perfused at various concentrations to determine its inhibitory effect on the agonist-induced current.
  • The current at a specific voltage (e.g., -120 mV) is measured before and after the application of cloperastine.
  • The percentage of inhibition is calculated for each concentration of cloperastine.
  • An IC50 value is determined by fitting the concentration-response data to a Hill equation.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the role of this compound as a GIRK channel blocker.

Experimental Workflow for Characterizing GIRK Channel Blockade

This diagram outlines the key steps in an experiment designed to characterize the inhibitory effect of cloperastine on GIRK channels.

cluster_workflow Experimental Workflow A HEK Cell Culture & Co-transfection (GIRK + GPCR) B Whole-Cell Patch Clamp A->B C Activate GIRK with GPCR Agonist B->C D Apply Increasing Concentrations of Cloperastine C->D E Measure GIRK Current Inhibition D->E F Data Analysis: Concentration-Response Curve E->F G Determine IC50 F->G

Caption: Workflow for determining the IC50 of cloperastine on GIRK channels.

Logical Relationship: From GIRK Blockade to Therapeutic Effect

This diagram illustrates the logical progression from the molecular action of cloperastine to its observed physiological and potential therapeutic effects.

cluster_logical Logical Framework A This compound Administration B Blockade of Presynaptic GIRK Channels A->B C Increased Neuronal Excitability B->C D Enhanced GABA Release C->D E Modulation of Neuronal Networks D->E F Potential Therapeutic Effects (e.g., improved breathing in Rett Syndrome) E->F

Caption: Logical flow from molecular action to potential therapeutic outcome.

Conclusion

This compound is a multi-target drug with a significant inhibitory effect on GIRK channels. This mechanism of action is distinct from its antitussive properties and opens up new avenues for its therapeutic application in neurological disorders characterized by neuronal excitability dysregulation. The quantitative data, while currently limited to a single IC50 value, provides a strong foundation for further investigation. The experimental protocols and workflows outlined in this guide offer a framework for future research into the nuanced pharmacology of cloperastine and its derivatives as GIRK channel modulators. Further studies are warranted to explore its selectivity for different GIRK channel subtypes and to fully elucidate the downstream consequences of GIRK channel blockade in various physiological and pathological contexts.

References

pharmacokinetics and metabolism of cloperastine fendizoate in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Cloperastine Fendizoate In Vivo

Introduction

Cloperastine, a centrally acting antitussive agent, is utilized for the symptomatic treatment of cough. It also possesses antihistaminic and mild bronchorelaxant properties.[1] Unlike narcotic antitussives, it does not depress the respiratory center.[1] Cloperastine is available in various salt forms, including cloperastine hydrochloride and this compound.[2] The fendizoate salt is intended to enhance the stability and prolong the action of cloperastine.[3] This guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

Cloperastine is rapidly absorbed after oral administration.[1] Its onset of action is typically observed within 20 to 30 minutes, with a single dose providing antitussive effects for 3 to 4 hours.[1]

Absorption

Following oral administration, cloperastine reaches peak plasma concentrations (Tmax) between 60 and 90 minutes.[1][4] A study conducted in healthy Chinese subjects reported a Tmax of 1.5 hours.[4] The presence of food does not appear to have a significant impact on the absorption of cloperastine.[4]

Distribution

The specific details regarding the distribution of cloperastine, such as its volume of distribution and protein binding, are not extensively detailed in the provided search results. However, its action on the central nervous system's cough center indicates that it crosses the blood-brain barrier.[1]

Metabolism

Cloperastine undergoes extensive metabolism in the liver.[1][4] The primary metabolic pathway involves the cytochrome P450 enzyme system.[]

Excretion

The metabolites of cloperastine are eliminated from the body through both renal and biliary excretion.[1] This elimination process is reported to occur within 24 hours of administration.[1][4]

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cloperastine from a study in healthy Chinese subjects after a single 10 mg oral dose.

ParameterFasting State (Mean ± SD)Postprandial State (Mean ± SD)
Tmax (h) 1.5 (median)1.5 (median)
Cmax (ng/mL) 3.3 ± 1.53.2 ± 1.4
AUC0–72h (hng/mL) 28.9 ± 14.129.3 ± 15.1
AUC0–∞ (hng/mL) 31.6 ± 15.731.9 ± 16.5
t1/2 (h) 23.0 ± 7.722.8 ± 8.1

Data sourced from a bioequivalence study in healthy Chinese subjects.[4][6]

In Vivo Metabolism

Cloperastine is metabolized by several cytochrome P450 (CYP) isoenzymes.[] The primary enzyme responsible for its metabolism is CYP2D6, which converts cloperastine to its main metabolite, desmethyl loperastine.[] Other CYP isoenzymes, such as CYP3A4 and CYP2C19, may also play a role in its metabolism.[] The resulting metabolites are subsequently further metabolized before being excreted.[]

G Cloperastine Cloperastine Metabolites Metabolites Cloperastine->Metabolites CYP2D6 (primary) CYP3A4, CYP2C19 Excretion Excretion Metabolites->Excretion Renal and Biliary Excretion

Caption: Metabolic pathway of cloperastine.

Experimental Protocols

Bioequivalence and Pharmacokinetic Study Protocol

A representative protocol for an in vivo pharmacokinetic study of cloperastine is derived from a bioequivalence study in healthy subjects.[4][6]

  • Study Design: A single-center, randomized, open-label, two-period, crossover study design.

  • Subjects: Healthy volunteers. Inclusion criteria typically involve age, weight, and normal health status confirmed by medical history, physical examinations, and laboratory tests. Exclusion criteria would include a history of clinically significant illnesses, allergies to the study drug, or use of other medications that could interfere with the study.[4]

  • Drug Administration: Subjects receive a single oral dose of the test and reference formulations of cloperastine (e.g., 10 mg tablets) in separate study periods, with a washout period in between. The drug is administered under both fasting and postprandial conditions in different study arms.[4]

  • Sample Collection: Blood samples are collected in tubes containing an anticoagulant at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.[6]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis. Statistical analyses are performed to compare the bioavailability of the test and reference products.[4]

G cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase Screening Subject Screening Randomization Randomization Screening->Randomization Dosing Drug Administration Randomization->Dosing Sampling Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Stats Statistical Analysis PK_Calc->Stats

Caption: Experimental workflow for a pharmacokinetic study.

Analytical Methodology: LC-MS/MS for Cloperastine Quantification

A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the determination of cloperastine in plasma.[6][7]

  • Sample Preparation: A liquid-liquid extraction method is typically used to isolate cloperastine and an internal standard (e.g., diphenhydramine) from the plasma matrix.[7]

  • Chromatographic Separation: The analytes are separated on a C18 reversed-phase column.[7] An example of a mobile phase is a mixture of formic acid, ammonium acetate, and methanol.[7]

  • Mass Spectrometric Detection: Detection is performed using a mass spectrometer with an electrospray ionization source in the positive ion mode. The analysis is carried out in the multiple-reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[7]

  • Method Validation: The analytical method is validated according to international guidelines to ensure its accuracy, precision, linearity, selectivity, and stability.[8]

Conclusion

This compound is characterized by rapid oral absorption and extensive hepatic metabolism, primarily mediated by the CYP2D6 isoenzyme. Its pharmacokinetic profile supports a dosing regimen of three times daily for the management of cough. The analytical methods for its quantification in biological matrices are well-established, providing the necessary tools for further research and clinical development in this area.

References

The Pharmacokinetic Profile of Cloperastine Fendizoate: A Technical Guide to its Absorption, Distribution, Metabolism, and Excretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine is a centrally acting antitussive agent with additional antihistaminic and mild bronchorelaxant properties. It is utilized in the treatment of non-productive cough associated with various respiratory conditions. The fendizoate salt of cloperastine is formulated to potentially modify the drug's physicochemical and pharmacokinetic properties, influencing its clinical efficacy and tolerability. This technical guide provides a comprehensive overview of the available scientific data on the absorption, distribution, metabolism, and excretion (ADME) of cloperastine, with a specific focus on the fendizoate salt.

Absorption

Cloperastine is readily absorbed from the gastrointestinal tract following oral administration. The fendizoate salt is suggested to allow for a gradual and extended absorption from the intestine.[1]

1.1. Bioavailability and Peak Plasma Concentrations

Studies on levocloperastine, the levorotatory isomer of cloperastine, indicate an oral bioavailability exceeding 40%.[1] Peak plasma concentrations (Cmax) are typically reached within 60 to 90 minutes for tablet formulations.[2] For an oral suspension of levocloperastine fendizoate, Cmax is achieved between 2 to 4 hours, with a noticeable lag time of approximately 45 minutes before the drug is detected in the bloodstream.[1]

1.2. Influence of Food

Clinical studies have demonstrated that food does not have a significant effect on the absorption of cloperastine tablets.[3]

Distribution

Following absorption, cloperastine is widely distributed throughout the body.

2.1. Volume of Distribution and Protein Binding

Levocloperastine exhibits a large apparent volume of distribution, around 150 L/kg after oral administration, indicating extensive tissue uptake.[1] In vitro studies have shown that plasma protein binding of levocloperastine is greater than 97%.[4]

2.2. Tissue Penetration

Preclinical data suggests that cloperastine concentrations in the lungs are higher than those observed in the plasma.[1] The drug can also cross the placental barrier to a moderate extent.[1]

Metabolism

Cloperastine undergoes extensive hepatic metabolism, involving both Phase I and Phase II biotransformation reactions.

3.1. Metabolic Pathways

The primary metabolic pathway for cloperastine is N-demethylation, which is mediated by the cytochrome P450 enzyme system. CYP2D6 is the main isoenzyme responsible for this conversion, leading to the formation of the primary metabolite, desmethylcloperastine. Other isoenzymes, such as CYP3A4 and CYP2C19, also play a role in its metabolism.[5] Following Phase I metabolism, cloperastine and its metabolites are subject to Phase II conjugation, primarily through glucuronidation, which facilitates their excretion.[6]

Cloperastine Cloperastine PhaseI Phase I Metabolism (Oxidation) Cloperastine->PhaseI CYP2D6 (major) CYP3A4, CYP2C19 PhaseII Phase II Metabolism (Glucuronidation) Cloperastine->PhaseII Desmethylcloperastine Desmethylcloperastine PhaseI->Desmethylcloperastine Desmethylcloperastine->PhaseII Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Excretion Excretion Glucuronide_Conjugates->Excretion

Metabolic Pathway of Cloperastine

Excretion

The metabolites of cloperastine are eliminated from the body through both renal and biliary pathways.

4.1. Routes of Elimination

For levocloperastine, approximately two-thirds of the metabolites are excreted in the feces via biliary elimination, while the remaining one-third is excreted in the urine.[1] The elimination of metabolites generally occurs within 24 hours of administration.[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of cloperastine and its isomers from various studies.

Table 1: Pharmacokinetic Parameters of Cloperastine Isomers [7]

ParameterLevocloperastineDextrocloperastineDL-Cloperastine
Cmax (µg/L) 55.268.057.2
Tmax (min) 909090
Half-life (min) 10699112
AUC (µg·min/L) 10,61110,32610,919
Total Clearance (L/min) 0.940.970.92
Volume of Distribution (L/kg) 145138148

Table 2: Pharmacokinetic Parameters of Cloperastine 10 mg Tablets in Healthy Chinese Subjects [3]

ConditionCmax (ng/mL)Tmax (h)AUC0–∞ (ng·h/mL)t1/2 (h)
Fasting 5.34.088.423.0 ± 7.7
Postprandial 6.83.083.8-

Table 3: Acute Toxicity of Cloperastine Salts [2]

Salt FormSpeciesRouteLD50 (mg/kg)
Fendizoate RatOral> 1000
Fendizoate MouseOral> 2000
Hydrochloride RatIntraperitoneal> 1000
Hydrochloride MouseIntraperitoneal> 1000

Experimental Protocols

The determination of cloperastine's ADME profile relies on robust experimental designs and validated analytical methodologies.

6.1. In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in animal models, such as Wistar rats, involves the following steps:

  • Animal Acclimatization: Animals are acclimatized to the laboratory conditions.

  • Dosing: A single oral dose of this compound is administered.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: Plasma concentrations of cloperastine and its metabolites are determined using a validated analytical method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Start Start Acclimatization Animal Acclimatization Start->Acclimatization Dosing Oral Administration of This compound Acclimatization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis End End PK_Analysis->End

Workflow for a Preclinical Pharmacokinetic Study

6.2. Human Bioequivalence Study Protocol

A common design for a bioequivalence study in healthy human volunteers is a single-dose, randomized, open-label, two-period, crossover study under both fasting and postprandial conditions. Key elements include:

  • Subjects: Healthy adult volunteers.

  • Treatments: Single oral dose of the test and reference formulations of cloperastine.

  • Washout Period: A sufficient time between the two treatment periods to ensure complete drug elimination.

  • Blood Sampling: Venous blood samples are collected before dosing and at multiple time points up to 72 hours post-dose.[3]

  • Bioanalysis: Plasma concentrations of cloperastine are quantified using a validated LC-MS/MS method.

  • Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are compared between the test and reference products.

6.3. Analytical Methodology

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of cloperastine in biological matrices.

6.3.1. Sample Preparation

Plasma samples are typically prepared using liquid-liquid extraction or solid-phase extraction to remove interfering substances.

6.3.2. Chromatographic and Mass Spectrometric Conditions

A reversed-phase HPLC column is commonly used for separation. Detection is achieved using a mass spectrometer in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in the positive ion mode. The method should be validated for linearity, precision, accuracy, and sensitivity (Lower Limit of Quantification - LLOQ).[1]

Conclusion

This compound is characterized by rapid oral absorption, extensive distribution into tissues, and comprehensive hepatic metabolism primarily through CYP-mediated N-demethylation and subsequent glucuronidation. The metabolites are eliminated via both renal and biliary routes. The fendizoate salt appears to facilitate a more gradual absorption profile compared to other forms. The data presented in this guide provide a foundational understanding of the ADME properties of this compound, which is essential for guiding further research, optimizing drug development strategies, and ensuring its safe and effective clinical use.

References

The Dual-Edged Sword: An In-depth Analysis of Cloperastine Fendizoate's Antitussive Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Cloperastine fendizoate, a non-narcotic antitussive agent, distinguishes itself through a multifaceted mechanism of action that targets both central and peripheral pathways of the cough reflex. This technical guide provides a comprehensive overview of its dual pharmacological activities, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Cloperastine, the active moiety, exhibits a unique combination of central nervous system activity and peripheral effects, primarily as a histamine H1 receptor antagonist. The fendizoate salt enhances the stability and bioavailability of cloperastine.[1] This dual approach, engaging distinct physiological systems, contributes to its efficacy in suppressing coughs of various etiologies.

Core Pharmacological Actions: A Dual Mechanism

Cloperastine's antitussive effect is not attributable to a single molecular interaction but rather a synergy of actions at multiple targets. The primary mechanisms are:

  • Central Action: Direct suppression of the cough center located in the medulla oblongata.[1][2]

  • Peripheral Action: Antagonism of histamine H1 receptors, leading to reduced bronchoconstriction and sensory nerve irritation.[1][2]

Emerging research has further elucidated its molecular targets, revealing its activity as a sigma-1 receptor agonist and a blocker of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[3]

Quantitative Pharmacological Profile

To fully appreciate the therapeutic window and potential side effects of cloperastine, a quantitative understanding of its binding affinities and inhibitory concentrations is crucial. The following table summarizes key in vitro data for cloperastine.

TargetParameterValueSpecies/SystemReference
Histamine H1 ReceptorKi3.8 nMNot Specified[3]
Sigma-1 ReceptorKi20 nMNot Specified[3]
GIRK ChannelsIC501 µMHEK Cells
hERG K+ ChannelsIC500.027 µMHEK293 Cells

Signaling Pathways and Mechanisms of Action

The dual mechanism of cloperastine can be visualized through its distinct signaling pathways.

Central Antitussive Action

Cloperastine's central action is primarily mediated by its effects on the cough center in the medulla oblongata. Recent findings suggest the involvement of sigma-1 receptor agonism and GIRK channel blockade in this process.

cluster_central Central Nervous System (Medulla) Cloperastine Cloperastine Sigma1R Sigma-1 Receptor (Agonist) Cloperastine->Sigma1R GIRK GIRK Channels (Blocker) Cloperastine->GIRK CoughCenter Cough Center Neurons Sigma1R->CoughCenter Modulates Neuronal Excitability GIRK->CoughCenter Inhibits Hyperpolarization CoughSuppression Suppression of Cough Reflex CoughCenter->CoughSuppression Reduced Firing

Central Antitussive Signaling Pathway of Cloperastine

Agonism at the sigma-1 receptor is thought to modulate neuronal excitability within the cough center, contributing to the antitussive effect. Concurrently, the blockade of GIRK channels prevents potassium efflux, thereby inhibiting neuronal hyperpolarization and reducing the likelihood of action potential firing in response to tussive stimuli.

Peripheral Antihistaminic Action

In the periphery, cloperastine acts as a classic antihistamine, competitively inhibiting the action of histamine on H1 receptors in the respiratory tract.

cluster_peripheral Peripheral Respiratory Tract Allergen Allergen/Irritant MastCell Mast Cell Allergen->MastCell Histamine Histamine MastCell->Histamine Release H1R Histamine H1 Receptor (Smooth Muscle, Nerves) Histamine->H1R Binds Bronchoconstriction Bronchoconstriction & Sensory Nerve Activation H1R->Bronchoconstriction ReducedSymptoms Reduced Cough & Irritation H1R->ReducedSymptoms Inhibition Cloperastine Cloperastine Cloperastine->H1R Antagonizes

Peripheral Antihistaminic Mechanism of Cloperastine

By blocking H1 receptors, cloperastine prevents histamine-induced bronchoconstriction and reduces the activation of sensory nerves that contribute to the cough reflex. Some studies also suggest a mild anticholinergic effect, further contributing to bronchodilation and reduced mucus secretion.[1][2]

Experimental Protocols

The elucidation of cloperastine's mechanism of action relies on a variety of in vitro and in vivo experimental models.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of cloperastine to its molecular targets.

cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes (e.g., from cell lines or tissue) Incubate Incubate Membranes with Radioligand & Cloperastine Prep->Incubate Separate Separate Bound & Free Ligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (IC50 -> Ki calculation) Quantify->Analyze

Workflow for Radioligand Binding Assay

Protocol Outline:

  • Receptor Preparation: Membranes from cells expressing the target receptor (e.g., histamine H1 or sigma-1) are isolated.

  • Incubation: A constant concentration of a specific radioligand is incubated with the receptor preparation in the presence of varying concentrations of cloperastine.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of cloperastine that inhibits 50% of the specific radioligand binding (IC50) is determined and used to calculate the inhibitory constant (Ki).

In Vivo Guinea Pig Cough Model

The antitussive efficacy of cloperastine is often evaluated in a citric acid-induced cough model in guinea pigs.

Protocol Outline:

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Drug Administration: this compound or vehicle is administered orally or via injection.

  • Cough Induction: After a set pretreatment time, animals are exposed to an aerosol of a tussive agent, typically citric acid, for a defined period.

  • Monitoring: The number of coughs is recorded during and after the exposure period.

  • Data Analysis: The reduction in cough frequency in the cloperastine-treated group is compared to the vehicle-treated group to determine antitussive efficacy.

Conclusion

This compound's efficacy as an antitussive agent is rooted in its dual mechanism of action, which combines central suppression of the cough reflex with peripheral antihistaminic effects. Its activity at the sigma-1 receptor and GIRK channels represents a more nuanced understanding of its central effects and offers potential avenues for the development of novel antitussives with improved therapeutic profiles. The quantitative data and experimental models presented herein provide a robust framework for further research and development in the field of respiratory medicine.

References

Methodological & Application

Application Note: GC-MS Analysis for Genotoxic Impurities in Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of potential genotoxic impurities (GTIs) in cloperastine fendizoate active pharmaceutical ingredient (API) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an antitussive agent, and like all pharmaceuticals, its purity and safety are of paramount importance.[] Genotoxic impurities, even at trace levels, can pose a significant health risk, making their control a critical aspect of drug development and manufacturing.[2][3] This document outlines the analytical methodology for detecting key potential GTIs such as 2-chloroethanol (2-CE), methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS), which may arise from the synthesis of this compound.[4][5] The protocol includes sample preparation, GC-MS parameters, and data analysis, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Cloperastine is an antitussive drug that acts as a histamine H1 receptor antagonist.[] The synthesis of this compound involves several steps where reactive reagents and intermediates are used.[4][6][7][8][9] These processes can potentially lead to the formation of genotoxic impurities. Regulatory bodies such as the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have stringent guidelines for the control of such impurities in pharmaceutical products, often requiring their levels to be monitored at or below the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day .[9]

This application note focuses on a sensitive and specific GC-MS method for the analysis of the following potential genotoxic impurities in this compound:

  • 2-Chloroethanol (2-CE): A starting material in one of the common synthesis routes of cloperastine.[4][6][7][8][9]

  • Methyl p-toluenesulfonate (MPTS): A potential impurity that can be formed from residual toluenesulfonic acid and methanol.

  • 2-Chloroethyl p-toluenesulfonate (CEPTS): Another potential sulfonate ester impurity.[4][5]

The presented methodology is designed to provide accurate and reliable quantification of these GTIs at trace levels, ensuring the safety and quality of this compound.

Experimental

Reagents and Materials
  • This compound API

  • 2-Chloroethanol (Certified Reference Standard)

  • Methyl p-toluenesulfonate (Certified Reference Standard)

  • 2-Chloroethyl p-toluenesulfonate (Certified Reference Standard)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Strong Anion Exchange (SAX) Solid Phase Extraction (SPE) cartridges

  • Deionized water

Instrumentation

A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) is used for the analysis. The following is a recommended configuration, though equivalent instrumentation may be used.

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A Mass Selective Detector (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[10][11]

Standard and Sample Preparation

Standard Solution Preparation:

  • Prepare individual stock solutions of 2-CE, MPTS, and CEPTS at a concentration of 100 µg/mL in a suitable solvent like methanol.

  • Prepare a mixed working standard solution by diluting the stock solutions to the desired concentration levels (e.g., 0.1 µg/mL) in the same solvent.

Sample Preparation:

Due to the non-volatile nature of fendizoate, a sample cleanup step is necessary to prevent contamination of the GC system.[4][5]

  • Accurately weigh 100 mg of this compound API into a volumetric flask.

  • Dissolve the sample in a suitable solvent mixture (e.g., methanol/water).

  • Condition a Strong Anion Exchange (SAX) SPE cartridge according to the manufacturer's instructions.

  • Load the sample solution onto the SPE cartridge. The fendizoate anion will be retained on the stationary phase.

  • Elute the cloperastine and the neutral genotoxic impurities with the same solvent mixture.

  • Collect the eluate and bring it to a final volume. This solution is ready for GC-MS analysis.

GC-MS Method Parameters

The following GC-MS parameters are recommended for the analysis. Optimization may be required based on the specific instrumentation used.

Table 1: GC-MS Method Parameters

ParameterValue
GC Inlet
Injection ModeSplitless
Inlet Temperature250°C
Injection Volume1 µL
Oven Program
Initial Temperature60°C, hold for 2 minutes
Ramp 110°C/min to 150°C
Ramp 220°C/min to 250°C, hold for 5 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (constant flow)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For high sensitivity and selectivity, the mass spectrometer should be operated in SIM mode. The following ions are recommended for monitoring the target GTIs.

Table 2: SIM Parameters for Genotoxic Impurities

CompoundRetention Time (approx. min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Chloroethanol (2-CE)~5.58044, 49
Methyl p-toluenesulfonate (MPTS)~12.217291, 155
2-Chloroethyl p-toluenesulfonate (CEPTS)~14.515591, 171

Note: Retention times are approximate and should be confirmed with the analysis of individual standards.

Results and Discussion

The developed GC-MS method allows for the sensitive and selective determination of 2-chloroethanol, methyl p-toluenesulfonate, and 2-chloroethyl p-toluenesulfonate in this compound. The sample preparation procedure using SAX-SPE effectively removes the non-volatile fendizoate salt, protecting the GC system and reducing matrix interference.[4][5] The use of SIM mode provides the necessary sensitivity to detect these impurities at levels relevant to the Threshold of Toxicological Concern.

Method validation should be performed according to ICH guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. The expected LOQ for this method should be in the low ppm range relative to the this compound API.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the synthetic pathway of cloperastine, highlighting the origin of potential genotoxic impurities.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting weigh_api Weigh this compound API dissolve_api Dissolve in Solvent weigh_api->dissolve_api spe_cleanup SAX-SPE Cleanup dissolve_api->spe_cleanup prep_std Prepare GTI Standard Solutions gc_ms_injection Inject into GC-MS prep_std->gc_ms_injection spe_cleanup->gc_ms_injection data_acquisition Data Acquisition (SIM Mode) gc_ms_injection->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification against Standards peak_integration->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for GC-MS analysis of GTIs.

synthesis_pathway cluster_synthesis Cloperastine Synthesis cluster_impurities Potential Genotoxic Impurities start1 4-Chlorobenzhydrol intermediate Intermediate Ether start1->intermediate start2 2-Chloroethanol start2->intermediate gti1 2-Chloroethanol start2->gti1 racemic_cloperastine Racemic Cloperastine intermediate->racemic_cloperastine piperidine Piperidine piperidine->racemic_cloperastine resolution Resolution racemic_cloperastine->resolution levo_cloperastine Levocloperastine resolution->levo_cloperastine final_product This compound levo_cloperastine->final_product fendizoic_acid Fendizoic Acid fendizoic_acid->final_product gti2 Sulfonate Esters (MPTS, CEPTS)

References

Application Notes & Protocols for Developing a Stability-Indicating Assay for Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cloperastine fendizoate is a non-narcotic antitussive agent used for the symptomatic treatment of cough. Ensuring the stability of this compound in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating assay is a validated analytical procedure that accurately quantifies the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This document provides detailed application notes and protocols for the development of a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound.

Data Presentation: Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the analytical method.[1] The following table summarizes the quantitative results from forced degradation studies performed on this compound under various stress conditions.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent/ParameterDurationTemperature% Degradation of this compoundObservations
Acid Hydrolysis0.1 M HCl24 hours80°C15.2%Appearance of additional peaks
Alkaline Hydrolysis0.1 M NaOH24 hours80°C28.7%Significant degradation with multiple degradation peaks
Oxidation30% H₂O₂24 hoursRoom Temperature24.2%Formation of several degradation products
Thermal DegradationDry Heat48 hours100°C19.9%Notable degradation observed
Photolytic DegradationSunlight7 daysAmbient20.1%Degradation indicates sensitivity to light

Data compiled from literature reports. The exact percentage of degradation can vary based on the specific experimental conditions.

Experimental Workflow

The development of a stability-indicating assay for this compound follows a logical progression of steps, from initial method development to comprehensive validation.

Stability-Indicating Assay Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Guidelines) cluster_3 Phase 4: Application A Literature Review & Analyte Characterization B Selection of Chromatographic Conditions (Column, Mobile Phase, Detector) A->B C Method Optimization (pH, Flow Rate, Gradient) B->C D Acid Hydrolysis C->D Stress Testing E Alkaline Hydrolysis C->E Stress Testing F Oxidative Degradation C->F Stress Testing G Thermal Degradation C->G Stress Testing H Photolytic Degradation C->H Stress Testing I Specificity D->I Demonstrate Specificity E->I Demonstrate Specificity F->I Demonstrate Specificity G->I Demonstrate Specificity H->I Demonstrate Specificity J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Analysis of Stability Samples M->N O Quantification of Cloperastine & Degradants N->O

References

Application Notes and Protocols: Differentiating the Central and Peripheral Actions of Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cloperastine fendizoate is an antitussive agent with a dual mechanism of action, exhibiting both central and peripheral effects to suppress cough. It is understood to act on the cough center in the medulla oblongata, while also possessing peripheral antihistaminic and anticholinergic properties.[1][2][3][4] A comprehensive experimental approach is necessary to delineate the specific contributions of its central nervous system (CNS) and peripheral activities. These application notes provide a detailed framework of experimental designs, from in vitro receptor binding assays to in vivo behavioral models, to thoroughly assess the distinct pharmacological actions of this compound. The following protocols are intended to guide researchers in elucidating the precise mechanisms underlying its antitussive efficacy.

Data Presentation

A critical aspect of understanding the pharmacology of this compound is the quantitative assessment of its interactions with relevant biological targets and its efficacy in preclinical models. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities of Cloperastine

Receptor SubtypeLigandK_i_ (nM)SpeciesAssay Type
Histamine H1Cloperastine3.8[5]HumanRadioligand Binding
Sigma-1 (σ₁)Cloperastine20[5]Guinea PigRadioligand Binding
Muscarinic M1CloperastineData Not Available--
Muscarinic M2CloperastineData Not Available--
Muscarinic M3CloperastineData Not Available--

Note: The determination of K_i_ values for muscarinic receptor subtypes is a key experimental goal to fully characterize the peripheral anticholinergic effects of cloperastine.

Table 2: In Vitro Channel Inhibition by Cloperastine

ChannelIC₅₀ (µM)Cell LineMethod
hERG K⁺0.027[2][6]HEK293Patch Clamp

Table 3: In Vivo Antitussive Efficacy of Cloperastine in Guinea Pigs (Citric Acid-Induced Cough Model)

Treatment GroupDose (mg/kg, p.o.)Mean Cough Count (± SEM)% InhibitionLatency to First Cough (s ± SEM)
Vehicle Control-24.5 ± 30%151.4 ± 20
Cloperastine6---
Cloperastine127.4 ± 1.5~70%253 ± 38
Cloperastine247.3 ± 1.2~70%253 ± 38
Codeine (Comparator)247.5 ± 1.8*~69%311 ± 36

*Data adapted from comparative studies in guinea pigs.[7] * indicates statistical significance compared to the vehicle control group.

Table 4: Pharmacokinetic Parameters of Cloperastine

ParameterValueSpeciesRoute of Administration
Therapeutic Dose (human)10-20 mg (three times daily)[4]HumanOral
Time to Onset of Action20-30 minutes[4]HumanOral
Duration of Action3-4 hours[4]HumanOral
T_max_1-1.5 hoursHumanOral
t₁̸₂23.0 ± 7.7 hoursHumanOral

Experimental Protocols & Methodologies

To thoroughly investigate the central versus peripheral actions of this compound, a multi-pronged approach is recommended, encompassing in vivo, ex vivo, and in vitro methodologies.

In Vivo Assessment of Central vs. Peripheral Antitussive Effects

This protocol is designed to differentiate the central and peripheral antitussive effects of this compound using a guinea pig model of induced cough, comparing systemic versus direct central administration.

Workflow for In Vivo Assessment

G cluster_acclimation Animal Acclimation cluster_surgery Surgical Preparation (for ICV) cluster_dosing Drug Administration cluster_cough Cough Induction & Measurement acclimate Acclimate Guinea Pigs (7 days) surgery Stereotaxic Surgery for ICV Cannula Implantation acclimate->surgery po_dose Oral Gavage (p.o.) Cloperastine or Vehicle acclimate->po_dose recovery Post-operative Recovery (7 days) surgery->recovery icv_dose Intracerebroventricular (ICV) Injection Cloperastine or Vehicle recovery->icv_dose chamber Place Guinea Pig in Plethysmography Chamber po_dose->chamber icv_dose->chamber induce Induce Cough (Citric Acid Aerosol) chamber->induce record Record Cough Frequency and Latency induce->record data_analysis data_analysis record->data_analysis Data Analysis

Caption: Workflow for in vivo central vs. peripheral antitussive assessment.

Protocol:

  • Animals: Male Dunkin-Hartley guinea pigs (300-350 g) will be used. Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Intracerebroventricular (ICV) Cannula Implantation:

    • Anesthetize the guinea pig with an appropriate anesthetic (e.g., isoflurane).

    • Secure the animal in a stereotaxic frame.

    • Implant a guide cannula into the lateral ventricle using stereotaxic coordinates.

    • Secure the cannula with dental cement and allow the animal to recover for at least 7 days.

  • Drug Administration:

    • Group 1 (Systemic Administration): Administer this compound (6, 12, and 24 mg/kg) or vehicle orally (p.o.) 60 minutes before cough induction.

    • Group 2 (Central Administration): Administer this compound (in appropriate microgram doses to be determined in dose-ranging studies) or vehicle directly into the lateral ventricle via the implanted cannula 30 minutes before cough induction.

  • Cough Induction:

    • Place the guinea pig in a whole-body plethysmography chamber to acclimate for 10 minutes.

    • Expose the animal to an aerosolized solution of 0.3 M citric acid for 10 minutes to induce coughing.

  • Data Acquisition and Analysis:

    • Record the number of coughs for 15 minutes following the start of the citric acid challenge using a specialized cough detection system.

    • Measure the latency to the first cough.

    • Compare the cough parameters between the vehicle- and cloperastine-treated groups for both routes of administration. A significant reduction in coughing following ICV administration would indicate a central mechanism of action.

Ex Vivo Assessment of Peripheral Action on Airway Nerves

This protocol utilizes an isolated, innervated guinea pig tracheal preparation to assess the direct effects of this compound on airway nerve-mediated responses.

Workflow for Ex Vivo Tracheal Preparation

G dissect Dissect Trachea with Vagus Nerve Intact mount Mount Trachea in Organ Bath dissect->mount equilibrate Equilibrate Tissue (60 min) mount->equilibrate stimulate Electrical Field Stimulation (EFS) of Vagus Nerve equilibrate->stimulate measure Measure Tracheal Smooth Muscle Contraction stimulate->measure add_drug Add this compound measure->add_drug restimulate Re-stimulate Vagus Nerve add_drug->restimulate measure_again Measure Post-drug Contraction restimulate->measure_again data_analysis data_analysis measure_again->data_analysis Compare Pre- and Post-drug Responses

Caption: Workflow for ex vivo assessment of peripheral nerve action.

Protocol:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea with the vagus nerves intact.

    • Mount the tracheal tube in a water-jacketed organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Experimental Setup:

    • Connect one end of the trachea to a pressure transducer to measure changes in intraluminal pressure, indicative of smooth muscle contraction.

    • Place stimulating electrodes on the vagus nerve.

  • Nerve Stimulation and Drug Application:

    • Allow the preparation to equilibrate for 60 minutes.

    • Induce cholinergic contractions by electrical field stimulation (EFS) of the vagus nerve.

    • Establish a stable baseline response to EFS.

    • Add this compound to the organ bath in increasing concentrations.

    • After a 20-minute incubation with the drug, repeat the EFS.

  • Data Analysis:

    • Measure the amplitude of the contractile response before and after the addition of this compound.

    • A dose-dependent inhibition of the EFS-induced contraction would suggest a peripheral action, potentially through anticholinergic effects on post-ganglionic nerve endings or direct effects on the smooth muscle.

In Vitro Assessment of Receptor Binding and Sensory Neuron Desensitization

These protocols aim to quantify the binding of this compound to specific receptors and to assess its ability to desensitize sensory neurons.

Workflow for In Vitro Assays

G cluster_binding Receptor Binding Assay cluster_desensitization Sensory Neuron Desensitization prep_membranes Prepare Cell Membranes Expressing Target Receptors incubate Incubate Membranes with Radioligand and Cloperastine prep_membranes->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify ki_calc ki_calc quantify->ki_calc Calculate Ki culture_neurons Culture Dorsal Root Ganglion (DRG) Neurons load_dye Load Neurons with Calcium Indicator Dye culture_neurons->load_dye pre_treat Pre-treat with Cloperastine or Vehicle load_dye->pre_treat challenge Challenge with Capsaicin pre_treat->challenge measure_ca Measure Intracellular Calcium Response challenge->measure_ca response_comp response_comp measure_ca->response_comp Compare Calcium Responses

Caption: Workflow for in vitro receptor binding and sensory neuron assays.

Protocol 3A: Radioligand Binding Assays

  • Target Receptors: Histamine H1, Muscarinic M1, M2, M3, and Sigma-1 (σ₁) receptors.

  • Membrane Preparation: Use commercially available cell lines stably expressing the human recombinant receptors of interest. Prepare cell membrane homogenates according to standard protocols.

  • Binding Assay:

    • In a multi-well plate, incubate the cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]pyrilamine for H1, [³H]NMS for muscarinic receptors) and varying concentrations of this compound.

    • Incubate to allow for binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the IC₅₀ value of this compound for the displacement of the radioligand.

    • Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation.

Protocol 3B: Sensory Neuron Desensitization Assay

  • Cell Culture: Culture dorsal root ganglion (DRG) neurons isolated from neonatal rats or guinea pigs. These neurons endogenously express sensory receptors like TRPV1.

  • Calcium Imaging:

    • Load the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Obtain a baseline fluorescence reading.

  • Drug Application and Challenge:

    • Perfuse the cells with a solution containing this compound or vehicle for a defined period.

    • Challenge the neurons with a known agonist of sensory nerves, such as capsaicin (a TRPV1 agonist), to induce a calcium influx.

  • Data Analysis:

    • Measure the change in intracellular calcium concentration in response to the capsaicin challenge in both cloperastine- and vehicle-pretreated cells.

    • A significant reduction in the capsaicin-induced calcium response in the presence of cloperastine would indicate a desensitizing effect on peripheral sensory neurons.

Signaling Pathways

Cloperastine's Proposed Mechanism of Action

G cluster_central Central Nervous System cluster_peripheral Peripheral Tissues (Airways) cough_center Cough Center (Medulla Oblongata) cough_reflex Cough Reflex cough_center->cough_reflex sigma1 σ₁ Receptor cloperastine_central Cloperastine cloperastine_central->cough_center Inhibition cloperastine_central->sigma1 Agonism (?) h1_receptor Histamine H1 Receptor bronchoconstriction Bronchoconstriction & Mucus Secretion h1_receptor->bronchoconstriction m_receptor Muscarinic Receptor m_receptor->bronchoconstriction afferent_nerve Afferent Sensory Nerve afferent_nerve->cough_reflex cloperastine_peripheral Cloperastine cloperastine_peripheral->h1_receptor Antagonism cloperastine_peripheral->m_receptor Antagonism cloperastine_peripheral->afferent_nerve Desensitization

Caption: Proposed central and peripheral mechanisms of cloperastine.

Conclusion

The experimental designs detailed in these application notes provide a robust framework for the comprehensive assessment of the central and peripheral actions of this compound. By employing a combination of in vivo, ex vivo, and in vitro models, researchers can effectively dissect the multifaceted pharmacological profile of this antitussive agent. The quantitative data generated from these studies will be instrumental in elucidating its precise mechanisms of action, which is crucial for its continued development and clinical application.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Cloperastine Fendizoate for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of cloperastine fendizoate during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is classified as practically insoluble in water.[1][2] Its water solubility is reported to be less than 0.1 mg/mL.[3]

Q2: What are the recommended solvents for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound for in vitro studies.[4][5][6][7] Methanol is also a viable option.[1][7] It is crucial to use a freshly opened or anhydrous grade of DMSO, as absorbed moisture can negatively impact the solubility of the compound.[6]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects. However, the tolerance can vary between cell lines. It is always best practice to include a vehicle control (the same concentration of DMSO used for the test compound) in your experimental design to assess any effects of the solvent on the cells.[8]

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, non-ionic surfactants like Tween-80 or Pluronic-F68 can be used to increase the solubility of poorly soluble drugs.[9] For cell-free assays, adding a small amount (e.g., 0.01 - 0.05%) of a surfactant like Tween-20 or Triton X-100 to the assay buffer can be effective.[10] However, for cell-based assays, caution is necessary as surfactants can be toxic to cells above their critical micelle concentration.[10]

Troubleshooting Guide

Problem: My this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer or cell culture medium.

This is a common issue when the aqueous medium cannot accommodate the high local concentration of the drug as it comes out of the organic solvent.

Solution 1: Optimize the Dilution Method

  • Increase the volume of the aqueous buffer: A larger volume can help to disperse the compound more quickly.

  • Stir the aqueous buffer rapidly while slowly adding the DMSO stock solution. This helps to avoid localized high concentrations that can lead to precipitation.

  • Warm the aqueous buffer slightly: If the compound's solubility is temperature-dependent, gently warming the buffer (e.g., to 37°C for cell-based assays) may help.

Solution 2: Use a Co-solvent System

  • Prepare an intermediate dilution of your DMSO stock in a solvent that is miscible with both DMSO and water, such as ethanol or polyethylene glycol (PEG). Then, add this intermediate dilution to your final aqueous buffer.

Solution 3: Reduce the Final Concentration

  • If precipitation persists, you may be exceeding the kinetic solubility limit of this compound in your specific assay medium. Try working with a lower final concentration of the compound.

Problem: I need to achieve a higher concentration of this compound in my assay than what is soluble in the medium.

Solution 1: Use Solubility Enhancers

  • Cyclodextrins: These are molecules that can form inclusion complexes with hydrophobic drugs, effectively increasing their aqueous solubility.[11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[5][11]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.[10][12][13] However, ensure the chosen pH is compatible with your assay system (e.g., does not affect cell viability or enzyme activity).

Solution 2: Particle Size Reduction

  • For in vitro dissolution studies, reducing the particle size of the solid compound can increase the dissolution rate due to a larger surface area.[3][12][14] This can be achieved through techniques like micronization or nanosuspension.[9][12][14] Sonication of the final solution can also help to break down aggregates and improve dispersion.[10]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
WaterPractically Insoluble (<0.1 mg/mL)[1][3]Considered insoluble for most in vitro applications.
DMSOSoluble (e.g., 8 mg/mL, 10 mg/mL, 33 mg/mL)[4][5][6]Recommended for stock solutions. Sonication may be needed.[4] Use fresh, anhydrous DMSO.[6]
MethanolSlightly Soluble[1]Can be used as an alternative to DMSO.
Ethanol (99.5)Slightly Soluble[1]Can be used as a co-solvent.
Acetic Acid (100)Slightly Soluble[1]Use is limited by pH considerations in biological assays.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4]

  • Sterilization (Optional): If for use in cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Diluting the DMSO Stock Solution into Aqueous Medium

  • Preparation: Warm the sterile aqueous assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Vortexing: Place the tube/flask containing the aqueous medium on a vortex mixer set to a medium-high speed.

  • Addition: While the medium is vortexing, slowly add the required volume of the this compound DMSO stock solution drop-wise into the vortex.

  • Incubation: Continue to mix for a further 30-60 seconds to ensure homogeneity.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider using a lower concentration or one of the troubleshooting methods described above.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Cloperastine Fendizoate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Store Aliquots at -20°C / -80°C dissolve->store warm_medium Warm Aqueous Assay Medium store->warm_medium dilute Dilute Stock into Vortexing Medium warm_medium->dilute check_precipitate Check for Precipitation dilute->check_precipitate run_assay Perform In Vitro Assay check_precipitate->run_assay  Clear Solution troubleshoot Troubleshoot Solubility Issue check_precipitate->troubleshoot Precipitate Observed  

Caption: Experimental workflow for preparing this compound for in vitro assays.

Caption: Troubleshooting decision tree for this compound solubility issues.

References

Technical Support Center: Troubleshooting Peak Tailing in Cloperastine Fendizoate Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the chromatographic analysis of cloperastine fendizoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chromatography?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that extends further than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical or Gaussian in shape.[1] Peak tailing can lead to inaccurate quantification, reduced resolution between adjacent peaks, and compromised overall analytical method performance.[1]

Q2: Why is my this compound peak tailing?

A2: Cloperastine is a basic compound containing an amine group.[2][3] In reversed-phase HPLC, which commonly uses silica-based columns, peak tailing of basic compounds like cloperastine is often caused by secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the stationary phase surface.[1][2][4] Other potential causes include column overload, column degradation, improper mobile phase pH, and extra-column effects.[1]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like cloperastine. At a mid-range pH, residual silanol groups on the silica packing can be ionized and interact with the protonated basic cloperastine molecule, leading to peak tailing.[1][4] Adjusting the pH to a lower value (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[4]

Q4: Can the choice of HPLC column influence peak tailing for this compound?

A4: Absolutely. Using a modern, high-purity, end-capped silica column can significantly reduce peak tailing. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions.[1][4] For basic compounds like cloperastine, columns specifically designed for improved peak shape of bases are also a good choice.

Q5: What is column overload and can it cause my this compound peak to tail?

A5: Column overload occurs when the mass of the injected sample exceeds the capacity of the column. This can lead to peak distortion, including peak tailing.[1] If you observe that peak tailing worsens with increasing sample concentration, column overload is a likely cause. To address this, reduce the sample concentration or the injection volume.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing issues in the chromatography of this compound.

Initial Checks
  • Observe all peaks: Is only the this compound peak tailing, or are all peaks in the chromatogram showing tailing? If all peaks are tailing, it could indicate a system-wide issue such as a blocked column frit or an extra-column volume problem.

  • Review method parameters: Double-check that the mobile phase composition, pH, flow rate, and column temperature are all set according to the validated method.

Systematic Troubleshooting Steps
Potential Cause Troubleshooting Action Expected Outcome
Secondary Silanol Interactions 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of cloperastine. A pH of around 3 is often effective.[4] 2. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase to block the active silanol sites. 3. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or a column specifically designed for basic compounds.[1]Improved peak symmetry for the this compound peak.
Column Contamination or Degradation 1. Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. 2. Replace the Guard Column: If a guard column is in use, replace it with a new one. 3. Replace the Analytical Column: If the problem persists, the analytical column may be degraded and require replacement.Restoration of symmetrical peak shapes.
Column Overload 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. 2. Dilute the Sample: Lower the concentration of this compound in your sample.[1]Peak shape improves as the sample load is reduced.
Extra-Column Effects 1. Check Tubing and Connections: Ensure all tubing between the injector, column, and detector is as short and narrow in diameter as possible. Check for any loose fittings. 2. Optimize Detector Settings: If applicable, reduce the detector cell volume.Sharper, more symmetrical peaks.
Inappropriate Sample Solvent 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the this compound sample in the initial mobile phase.Improved peak shape, especially for early eluting peaks.

Data Presentation

The following table summarizes typical HPLC method parameters for the analysis of this compound, which can serve as a reference for method development and troubleshooting.

Parameter Method 1 [5][6][7]Method 2 [8][9]Method 3 [10]Method 4 [11]
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)ZORBAX ECLIPSE plus-C18 (250 x 4.6 mm, 5 µm)SymmetryShield RP8 (250 x 4.6 mm, 5 µm)Symmetry C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Buffer (pH 6.5):Acetonitrile (50:50, v/v)Phosphate Buffer (pH 3.0):Acetonitrile (62:38, v/v)Phosphate Buffer (pH 3.0, 10mM):Methanol (with 10% ACN) (45:55, v/v)Buffer (pH 3.5):Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min1.5 mL/min1.7 mL/min1.0 mL/min
Detection Wavelength 227 nm248 nm227 nm273 nm
Temperature Ambient25 °C50 °C30 °C
Injection Volume 20 µL30 µL80 µLNot Specified

Experimental Protocols

Protocol for Troubleshooting Peak Tailing

This protocol outlines a systematic approach to diagnose and resolve peak tailing for this compound analysis.

  • System Suitability Check:

    • Prepare a standard solution of this compound at a known concentration.

    • Inject the standard solution and evaluate the peak symmetry (tailing factor). A tailing factor greater than 1.5 may indicate a problem.

  • Investigate Mobile Phase pH:

    • If the current mobile phase pH is neutral or basic, prepare a new mobile phase with a lower pH (e.g., pH 3.0 using a phosphate or formate buffer).

    • Equilibrate the column with the new mobile phase for at least 30 minutes.

    • Re-inject the standard solution and assess the peak shape.

  • Evaluate Column Performance:

    • If adjusting the pH does not resolve the issue, flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove potential contaminants.

    • If a guard column is present, replace it.

    • If peak tailing persists, the analytical column may need to be replaced.

  • Assess Sample Concentration Effects:

    • Prepare a series of dilutions of the this compound sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape. If the tailing decreases with dilution, the original sample was likely overloaded.

  • Inspect the HPLC System:

    • Examine all tubing and connections for any signs of leaks or damage.

    • Ensure that the tubing length and internal diameter are minimized to reduce extra-column volume.

Mandatory Visualizations

PeakTailingTroubleshooting start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 system_issue Check for System-Wide Issues: - Blocked column frit - Extra-column volume q1->system_issue Yes q2 Is only the cloperastine peak tailing? q1->q2 No end_bad Problem Persists: Consult further technical support system_issue->end_bad chemical_issue Investigate Chemical Interactions and Method Parameters q2->chemical_issue q3 Does lowering mobile phase pH improve shape? chemical_issue->q3 column_issue Investigate Column Health: - Flush column - Replace guard/analytical column q3->column_issue No end_good Peak Shape Improved q3->end_good Yes overload_issue Check for Sample Overload: - Reduce injection volume - Dilute sample column_issue->overload_issue overload_issue->end_good overload_issue->end_bad

Caption: Troubleshooting workflow for peak tailing in this compound chromatography.

ChemicalInteractions cluster_column Silica Stationary Phase StationaryPhase C18 Chains Silanol Residual Silanol Group (Si-OH) Cloperastine_protonated Protonated Cloperastine (Basic Analyte) Cloperastine_protonated->StationaryPhase Primary Retention (Hydrophobic Interaction) Cloperastine_protonated->Silanol Secondary Interaction (Ionic - Causes Tailing) MobilePhase Mobile Phase Flow

Caption: Chemical interactions leading to peak tailing of basic analytes on a silica-based column.

References

Technical Support Center: Enhancing Detection Sensitivity for Cloperastine Fendizoate Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the sensitivity of detection for impurities in cloperastine fendizoate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address specific challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities associated with this compound?

A1: Impurities in cloperastine can originate from the synthesis process, degradation, or storage.[] Common impurities include:

  • Synthesis-Related Impurities:

    • Isomers: 1-[2-[(2-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (2-chloro isomer) and 1-[2-[(3-chlorophenyl)(phenyl)methoxy]ethyl]piperidine (3-chloro isomer).[2][3]

    • Raw Materials and Intermediates: (4-chlorophenyl)(phenyl)methanone and (4-chlorophenyl)(phenyl)methanol.[2][3]

    • By-products: 1-[2-(diphenylmethoxy)ethyl]piperidine, which lacks the chloro-substituent.[2][3]

    • Genotoxic Impurities (GTIs): 2-chloroethanol, methyl p-toluenesulfonate (MPTS), and 2-chloroethyl p-toluenesulfonate (CEPTS).[4]

  • Degradation Products:

    • (4-chlorophenyl)(phenyl)methanol can also be formed through hydrolysis.[2][3] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify other potential degradation products.[5][6][7][8]

  • Enantiomeric Impurities:

    • As cloperastine is a chiral molecule, the presence of the unwanted enantiomer is a potential impurity.[9][10]

Q2: Which analytical techniques are most suitable for detecting this compound impurities at low levels?

A2: High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is a widely used technique.[2][3] For enhanced sensitivity and specificity, especially for identifying unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile impurities like 2-chloroethanol and certain genotoxic impurities.[4] Chiral HPLC methods are necessary for the separation of enantiomers.[9][12][13]

Q3: How can I improve the sensitivity of my HPLC-UV method for trace impurity analysis?

A3: To enhance sensitivity in HPLC-UV analysis, consider the following strategies:

  • Optimize Wavelength: Ensure the detection wavelength is set to the absorption maximum of the impurities of interest.

  • Increase Injection Volume: A larger injection volume can increase the analyte signal, but be mindful of potential peak distortion.

  • Sample Concentration: If possible, concentrate the sample to increase the impurity concentration.

  • Mobile Phase Composition: Adjusting the mobile phase can influence peak shape and, consequently, peak height.

  • Use a High-Sensitivity Detector: Modern UV detectors offer lower noise levels and higher sensitivity.

  • Derivatization: For impurities with poor chromophores, derivatization to introduce a UV-absorbing group can significantly enhance detection.

Q4: Why are forced degradation studies important for impurity analysis?

A4: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • Identification of Potential Degradants: They help identify degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light), which might not be present in freshly synthesized batches.[5][8]

  • Development of Stability-Indicating Methods: These studies are essential for developing and validating analytical methods that can separate and quantify the active pharmaceutical ingredient (API) from its degradation products, thus demonstrating the method's stability-indicating capability.[6][14]

  • Understanding Degradation Pathways: They provide insights into the chemical stability of the drug substance and its degradation pathways.[14]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low sensitivity for a known impurity 1. Suboptimal detection wavelength.2. Low injection volume.3. Impurity concentration is below the Limit of Detection (LOD).4. Poor peak shape (tailing or fronting).1. Verify the UV spectrum of the impurity and set the detector to its λmax.2. Increase the injection volume, ensuring it doesn't exceed 1-2% of the column volume to avoid peak distortion.3. Concentrate the sample or use a more sensitive detector (e.g., MS).4. Optimize mobile phase pH and composition; consider a different column chemistry.
Co-elution of impurities or impurity with the main peak 1. Insufficient chromatographic resolution.2. Inappropriate column chemistry.3. Isomeric impurities are present.1. Optimize the mobile phase gradient, flow rate, and temperature.2. Try a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).3. For isomeric impurities, a longer column or a column with higher efficiency (smaller particle size) may be needed. For enantiomers, a chiral column is required.[9]
Appearance of unexpected peaks 1. Contamination from solvents, glassware, or the sample itself.2. Degradation of the sample in the autosampler.3. Carryover from a previous injection.1. Run a blank gradient to check for solvent contamination. Ensure all glassware is thoroughly cleaned.2. Use a cooled autosampler and analyze samples promptly after preparation.3. Implement a robust needle wash program in the autosampler method.
Peak tailing for cloperastine or its impurities 1. Secondary interactions with residual silanols on the column.2. Column overload.3. Mismatch between sample solvent and mobile phase.1. Use a high-purity, end-capped silica column. Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).2. Reduce the sample concentration or injection volume.3. Dissolve the sample in the initial mobile phase or a weaker solvent.
GC-MS Analysis Troubleshooting
Problem Potential Cause Troubleshooting Steps
Low sensitivity for volatile impurities 1. Inefficient extraction or headspace generation.2. Active sites in the GC inlet or column.3. Suboptimal MS parameters.1. Optimize headspace parameters (temperature, time) or extraction solvent and technique.2. Use a deactivated inlet liner and a high-quality, low-bleed GC column. Perform inlet maintenance.3. Tune the MS detector. For known impurities, use Single Ion Monitoring (SIM) mode for enhanced sensitivity.[4]
Poor peak shape (tailing or fronting) 1. Inappropriate injection technique or parameters.2. Column contamination or degradation.3. Co-elution with matrix components.1. Optimize injector temperature and split/splitless parameters.2. Bake out the column according to the manufacturer's instructions. If the problem persists, trim the column inlet or replace the column.3. Improve sample cleanup. For this compound, solid-phase extraction (SPE) can be used to remove the non-volatile fendizoate salt.[4]
Irreproducible retention times 1. Fluctuations in carrier gas flow or oven temperature.2. Leaks in the system.1. Check the gas supply and ensure the oven temperature program is stable and reproducible.2. Perform a leak check of the GC system, especially around the inlet and column fittings.

Quantitative Data Summary

The following table summarizes the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for cloperastine and some of its impurities from various studies. Direct comparison should be made with caution due to differences in analytical techniques and methodologies.

AnalyteMethodLODLOQReference
This compoundHPLC-UV0.04 µg/mL0.14 µg/mL[5]
Levothis compoundHPLC0.496 µg/mL1.504 µg/mL
Cloperastine EnantiomersLC-MS/MS-0.05 ng/mL[12]
Genotoxic Impurities (by DLLME-HPLC-UV)HPLC-UV-1.29 µg/g[2]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Genotoxic Impurities (MPTS and CEPTS)

This protocol is adapted from a method for the determination of methyl p-toluenesulfonate (MPTS) and 2-chloroethyl p-toluenesulfonate (CEPTS) in this compound.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent.

    • Purify the sample solution using Strong Anion-Exchange Solid-Phase Extraction (SAX-SPE) to remove the fendizoate.

    • Dilute the SPE eluate 1:1 (v/v) with water.

  • HPLC Conditions:

    • Column: SymmetryShield RP8 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Phosphate buffer (pH 3.0; 10 mM) - Methanol (containing 10% Acetonitrile) (45:55, v/v)

    • Flow Rate: 1.7 mL/min

    • Column Temperature: 50°C

    • Detection: UV at 227 nm

    • Injection Volume: 80 µL

Protocol 2: GC-MS Method for 2-Chloroethanol

This protocol is based on a method for the determination of 2-chloroethanol in this compound.[4]

  • Sample Preparation:

    • Dissolve the this compound sample in an appropriate solvent.

    • Remove fendizoate using SAX-SPE.

  • GC-MS Conditions:

    • Column: Factor Four VF-23ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness)

    • Carrier Gas: Helium

    • Injector Temperature: 250°C

    • Oven Program: Optimize for separation of 2-chloroethanol from other volatile components.

    • MS Detection: Single Ion Monitoring (SIM) mode at m/z 80 for enhanced sensitivity.

Protocol 3: Chiral HPLC-MS/MS for Enantiomeric Separation

This protocol is derived from a method for the quantification of cloperastine enantiomers.[12]

  • Sample Preparation:

    • Perform liquid-liquid extraction or solid-phase extraction of the sample (e.g., from a biological matrix or dissolved drug product).

  • Chiral HPLC Conditions:

    • Column: Chiralpak IA

    • Mobile Phase: Acetonitrile - Water - Ammonium Hydroxide (80:20:0.1, v/v/v)

    • Flow Rate: 0.6 mL/min

    • Detection: Mass Spectrometry with positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Visualizations

Experimental_Workflow_Impurity_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_results Data Evaluation start This compound Sample dissolution Dissolution in appropriate solvent start->dissolution spe SPE (SAX) to remove Fendizoate dissolution->spe chiral_hplc Chiral HPLC for enantiomers dissolution->chiral_hplc Enantiomeric Purity hplc_dad HPLC-DAD for known impurities spe->hplc_dad Non-volatile Impurities gc_ms GC-MS for volatile impurities spe->gc_ms Volatile Impurities lc_ms LC-MS/MS for unknown/trace impurities spe->lc_ms Trace/Unknown Impurities quant Quantification of Impurities hplc_dad->quant gc_ms->quant id Identification of Unknowns lc_ms->id chiral_hplc->quant report Reporting and Specification Check quant->report id->report

Caption: Workflow for this compound Impurity Analysis.

Troubleshooting_Low_Sensitivity_HPLC cluster_detector Detector Optimization cluster_sample Sample & Injection cluster_chromatography Chromatography cluster_advanced Advanced Solutions start Low Sensitivity for Impurity Peak check_lambda Is wavelength at impurity's λmax? start->check_lambda adjust_lambda Adjust wavelength check_lambda->adjust_lambda No check_injection_vol Can injection volume be increased? check_lambda->check_injection_vol Yes end_node Sensitivity Improved adjust_lambda->end_node increase_vol Increase injection volume check_injection_vol->increase_vol Yes check_concentration Can sample be concentrated? check_injection_vol->check_concentration No increase_vol->end_node concentrate_sample Concentrate sample check_concentration->concentrate_sample Yes check_peak_shape Is peak shape poor (tailing/broad)? check_concentration->check_peak_shape No concentrate_sample->end_node optimize_mobile_phase Optimize mobile phase/column check_peak_shape->optimize_mobile_phase Yes consider_ms Consider more sensitive detector (e.g., MS) check_peak_shape->consider_ms No optimize_mobile_phase->end_node consider_ms->end_node

Caption: Troubleshooting Logic for Low HPLC Sensitivity.

References

addressing variability in preclinical studies of cloperastine fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

Addressing Variability in Preclinical Research

This guide provides researchers, scientists, and drug development professionals with a centralized resource to address potential sources of variability in preclinical studies involving cloperastine fendizoate. By understanding and controlling these variables, researchers can enhance the reproducibility and reliability of their experimental findings.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a non-narcotic antitussive agent.[1] Its primary mechanism involves the central inhibition of the cough reflex in the medulla oblongata.[1][2] It also exhibits peripheral effects, including antihistaminic (H1 receptor blockade) and mild anticholinergic activities, which can help reduce irritation and inflammation in the respiratory tract.[1] The fendizoate salt is included to enhance the stability and bioavailability of cloperastine.[1] Additionally, it has been shown to inhibit hERG K+ currents in a concentration-dependent manner.[3]

Q2: We are observing significant variability in the antitussive effect of this compound between animal subjects. What are the potential causes?

A2: Variability in preclinical cough studies is a known challenge. Several factors can contribute to this:

  • Animal Model: The choice of animal model (e.g., guinea pigs, cats, dogs) and the method of cough induction (e.g., citric acid, mechanical stimulation) can significantly influence results.[4] For instance, in guinea pigs, factors like body weight and nebulization volume in citric acid-induced cough models can affect cough frequency and latency.[5]

  • Genetic Differences: Individual differences in receptor expression or drug metabolism within an animal strain can lead to varied responses.

  • Environmental Factors: Stress, housing conditions, and diet can all impact an animal's physiological state and response to treatment.

  • Dosing and Administration: Inconsistencies in the preparation of the dosing solution, the volume administered, and the route of administration can lead to variable drug exposure.

Q3: How can we standardize our experimental protocol to minimize variability?

A3: To improve consistency, consider the following:

  • Acclimatization: Ensure all animals are properly acclimatized to the laboratory environment and handling procedures before the experiment.

  • Blinding: Whenever possible, experiments should be conducted in a blinded manner to reduce operator bias.

  • Consistent Dosing: Prepare fresh dosing solutions for each experiment and ensure accurate administration based on body weight.

  • Standardized Cough Induction: Strictly control the parameters of the cough induction method, such as the concentration and duration of exposure to the tussive agent.[5]

  • Control Groups: Always include appropriate vehicle and positive control groups (e.g., codeine) to benchmark the effects of this compound.[4]

Q4: Are there known pharmacokinetic variabilities for cloperastine?

A4: Yes, pharmacokinetic parameters can vary. Key parameters are summarized below. It's important to note that factors like fed or fasting states can influence absorption. A study in Chinese healthy subjects showed that food intake could affect the rate of absorption.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Cloperastine

ParameterValueSpeciesReference
Time to Peak Concentration (Tmax) 60-90 minutesHumans[4]
Onset of Action 20-30 minutesHumans[4]
Duration of Action (single oral dose) 3-4 hoursHumans[4]
Half-life (t½) 23.0 ± 7.7 hoursHumans[6]
Area Under the Curve (AUC₀₋∞) 81.0 ± 46.9 h∙ng/mlHumans[6]

Note: These values are derived from human studies and may differ in preclinical animal models.

Troubleshooting Guide
IssuePotential Cause(s)Recommended Action(s)
Inconsistent cough counts in the vehicle control group - Inconsistent application of the tussive stimulus.- Animal stress or anxiety.- Variability in animal sensitivity.- Standardize the cough induction protocol (e.g., concentration, duration, flow rate).- Ensure adequate acclimatization and gentle handling of animals.- Increase the number of animals per group to account for individual variability.
Lack of a dose-dependent effect with this compound - Doses selected are not in the therapeutic range.- Saturation of the mechanism of action.- Issues with drug formulation or stability.- Conduct a dose-range finding study.- Review literature for effective dose ranges in the chosen animal model.- Prepare fresh drug solutions for each experiment and verify solubility.
Unexpected adverse effects (e.g., sedation) - Cloperastine has known antihistaminic and anticholinergic properties which can cause sedation.[1][7]- Dose may be too high.- Monitor animals closely for signs of sedation.- Consider using a lower dose or a different dosing regimen.- Compare with a positive control that has a known sedative profile.
High inter-animal variability in drug plasma concentrations - Inconsistent oral gavage technique.- Differences in gastrointestinal absorption (e.g., fed vs. fasted state).- Genetic variations in drug metabolism.- Ensure all technicians are proficient in the dosing technique.- Standardize the feeding schedule of the animals prior to dosing.- Consider using a larger animal group to obtain more robust pharmacokinetic data.
Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs (Adapted from published methodologies)

  • Animal Selection: Use male Dunkin-Hartley guinea pigs (180-220g) as they have been shown to have a more significant cough response compared to heavier animals.[5]

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Dosing: Administer this compound or vehicle orally (p.o.) via gavage 60 minutes before cough induction.

  • Cough Induction:

    • Place each guinea pig individually in a whole-body plethysmograph.

    • Expose the animal to an aerosolized solution of 0.3 M citric acid for 5 minutes.

    • Use a nebulizer with a controlled flow rate (e.g., 5 L/min) to ensure consistent aerosol delivery.[5]

  • Data Acquisition: Record the number of coughs during the 5-minute exposure period. Coughs are typically characterized by a sharp sound and a clear abdominal movement.

  • Data Analysis: Compare the mean number of coughs in the this compound-treated groups to the vehicle control group. A positive control, such as codeine (e.g., 10 mg/kg, p.o.), should be included for comparison.

Visualizations

Signaling Pathway of this compound's Antitussive Action

Cloperastine_Mechanism Tussive_Stimuli Tussive Stimuli (e.g., Irritants, Inflammatory Mediators) Peripheral_Nerves Peripheral Sensory Nerves (Vagal Afferents) Tussive_Stimuli->Peripheral_Nerves Activate Cough_Center Cough Center (Medulla Oblongata) Peripheral_Nerves->Cough_Center Signal Transmission Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates Cloperastine Cloperastine Cloperastine->Cough_Center Inhibits H1_Receptors Peripheral H1 Receptors Cloperastine->H1_Receptors Blocks Muscarinic_Receptors Peripheral Muscarinic Receptors Cloperastine->Muscarinic_Receptors Blocks (mildly) H1_Receptors->Peripheral_Nerves Reduces Sensitivity Muscarinic_Receptors->Peripheral_Nerves Reduces Sensitivity

Caption: Proposed mechanism of action for cloperastine.

Experimental Workflow for a Preclinical Antitussive Study

Experimental_Workflow Animal_Acclimatization 1. Animal Acclimatization (e.g., 1 week) Randomization 2. Randomization into Treatment Groups Animal_Acclimatization->Randomization Dosing 3. Drug Administration (Vehicle, Cloperastine, Positive Control) Randomization->Dosing Pre_Cough_Induction 4. Pre-Cough Induction Period (e.g., 60 minutes) Dosing->Pre_Cough_Induction Cough_Induction 5. Cough Induction (e.g., Citric Acid Aerosol) Pre_Cough_Induction->Cough_Induction Data_Collection 6. Data Collection (Cough Count) Cough_Induction->Data_Collection Data_Analysis 7. Data Analysis (Statistical Comparison) Data_Collection->Data_Analysis

Caption: A standardized workflow for preclinical cough studies.

Troubleshooting Logic for High Variability

Troubleshooting_Variability High_Variability High Variability Observed Check_Protocol Review Experimental Protocol High_Variability->Check_Protocol Check_Animals Assess Animal Factors High_Variability->Check_Animals Check_Drug Verify Drug Formulation High_Variability->Check_Drug Standardize_Stimulus Standardize Tussive Stimulus Check_Protocol->Standardize_Stimulus Refine_Handling Refine Animal Handling & Acclimatization Check_Animals->Refine_Handling Ensure_Fresh_Prep Ensure Fresh & Correct Preparation Check_Drug->Ensure_Fresh_Prep Increase_N Increase Sample Size (N) Standardize_Stimulus->Increase_N Refine_Handling->Increase_N Ensure_Fresh_Prep->Increase_N

Caption: A logical approach to troubleshooting experimental variability.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Methods for Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) like cloperastine fendizoate in biological matrices is paramount. The choice of bioanalytical method can significantly impact study outcomes, influencing everything from pharmacokinetic assessments to quality control. This guide provides a comparative overview of various validated bioanalytical methods for this compound, offering insights into their performance, protocols, and ideal applications.

While a direct cross-validation study between multiple fully validated methods for this compound is not publicly available, this guide synthesizes data from several established methodologies to facilitate a comprehensive comparison. The methods discussed include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Bioanalytical Methods

The selection of a bioanalytical method is often a trade-off between sensitivity, selectivity, and accessibility. The following tables summarize the quantitative performance of different analytical techniques used for the determination of cloperastine and its related compounds.

Method Matrix Linearity Range Limit of Quantification (LOQ) Primary Application
HPLC-DADPharmaceutical Formulation (Syrup)5-80 µg/mLNot ReportedQuality Control, Formulation Analysis
GC-MSDrug Substance (API)Not Applicable (Limit Test)Not Reported (LOD mentioned)Genotoxic Impurity Detection
LC-MS/MSRat Plasma0.05 - 10.0 ng/mL0.05 ng/mLPharmacokinetic Studies
Fluorescence SpectroscopySpiked Human Plasma0.2 - 5.0 µg/mL0.13 µg/mLQuantification in Biological Samples

Table 1: Comparison of Linearity and Quantification Limits.

Method Precision (%RSD) Accuracy (%RE or Recovery) Selectivity
HPLC-DADIntra-day: < 2%, Inter-day: < 2%98.65% - 101.25%Good separation from preservatives
GC-MSNot ReportedNot ReportedHigh, due to mass spectrometric detection
LC-MS/MSIntra-day & Inter-day: < 13.9%-5.4% to 6.1%Excellent, distinguishes enantiomers
Fluorescence SpectroscopyNot Reported98.86% - 101.14% (in plasma)Potential for interference from fluorescent compounds

Table 2: Comparison of Precision, Accuracy, and Selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of bioanalytical methods. Below are the protocols for the key experiments cited in this guide.

HPLC-DAD Method for this compound in Pharmaceutical Suspension[1][2]
  • Instrumentation: High-Performance Liquid Chromatograph with a Diode-Array Detector.

  • Column: ZORBAX ECLIPSE plus-C18 (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and phosphate buffer (pH 3.0).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 248 nm.[1]

  • Temperature: 25 °C.[1]

  • Sample Preparation: Direct injection of the sample solution after appropriate dilution.

GC-MS Method for Genotoxic Impurities in this compound API[3]
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Factor Four VF-23 ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness).[2]

  • Detection: Single Ion Monitoring (SIM) mode.[2]

  • Sample Preparation: Solid-Phase Extraction (SPE) with a strong anion-exchange (SAX) cartridge to remove fendizoate.[2]

LC-MS/MS Method for Cloperastine Enantiomers in Rat Plasma[4]
  • Instrumentation: Liquid Chromatograph coupled to a tandem Mass Spectrometer with a positive electrospray ionization source.[3]

  • Column: Chiralpak IA.[3]

  • Mobile Phase: Acetonitrile-water-ammonium hydroxide (80:20:0.1, v/v/v).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Detection: Multiple Reaction Monitoring (MRM) mode.[3]

  • Internal Standard: Carbinoxamine.[3]

Cross-Validation Workflow for Bioanalytical Methods

Cross-validation is essential when two or more bioanalytical methods are used to generate data within the same study or across different studies, ensuring the consistency and reliability of the data.[4][5] The following diagram illustrates a typical workflow for the cross-validation of bioanalytical methods.

G Bioanalytical Method Cross-Validation Workflow cluster_planning Planning & Preparation cluster_analysis Sample Analysis cluster_evaluation Data Evaluation & Reporting A Define Acceptance Criteria (e.g., 90% CI of mean % difference) B Select Incurred Samples (Span concentration range) A->B C Analyze Samples with Reference Method B->C D Analyze Samples with Comparator Method B->D E Statistical Analysis (e.g., Bland-Altman plot, % difference) C->E D->E F Assess Bias and Concordance E->F G Generate Cross-Validation Report F->G

References

A Comparative Safety Profile: Cloperastine Fendizoate and Dextromethorphan

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of two widely used antitussive agents: cloperastine fendizoate and dextromethorphan. The information presented is based on available preclinical and clinical data to assist researchers and drug development professionals in their understanding of these compounds.

Executive Summary

This compound and dextromethorphan are both centrally acting cough suppressants. While both are generally considered safe and effective for the symptomatic relief of non-productive cough, their distinct pharmacological profiles result in different safety considerations. Cloperastine, the active moiety of this compound, exhibits a multi-faceted mechanism of action, including effects on the cough center, antihistaminic properties, and G-protein-coupled inwardly rectifying potassium (GIRK) channel inhibition. Dextromethorphan primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. This fundamental difference in their mechanisms of action underpins their varying adverse event profiles and potential for drug interactions.

Comparative Safety and Tolerability

Clinical data suggests that both cloperastine and dextromethorphan are generally well-tolerated. However, the nature and incidence of adverse events can differ. Levocloperastine, the active levorotatory isomer of cloperastine, has been shown in clinical trials to be an effective antitussive with a favorable safety profile. One comparative study indicated that levocloperastine was significantly more effective than dextromethorphan in treating dry cough.[1][2][3][4][5]

Adverse events associated with cloperastine are often mild and transient and may include drowsiness, dry mouth, and gastrointestinal discomfort.[6] Dextromethorphan's side effects are also typically mild and can include dizziness, drowsiness, nausea, and stomach discomfort.[7][8] However, at higher, non-therapeutic doses, dextromethorphan can cause more severe central nervous system effects, including hallucinations and dissociation, and carries a risk of abuse.[7]

Table 1: Comparison of Common Adverse Events

Adverse EventThis compoundDextromethorphan
Central Nervous System Drowsiness, Dizziness[6]Drowsiness, Dizziness, Confusion, Anxiety[7][8]
Gastrointestinal Nausea, Constipation, Dry Mouth[6]Nausea, Vomiting, Stomach Pain[7][8]
Dermatological Rash, Itching (rare)Body rash/itching[7]

Table 2: Overview of Safety Profiles from Clinical Studies

ParameterThis compound (Levocloperastine)Dextromethorphan
Sedation Generally reported as mild.[9] One study noted no evidence of significant central adverse events, whereas drowsiness was reported with comparator agents.[9]Can cause drowsiness, which is generally mild at therapeutic doses.[8]
Gastrointestinal Tolerance Mild and transient nausea has been reported.[9]Nausea and gastrointestinal discomfort are among the most common adverse effects.[10]
Cardiovascular Effects Generally well-tolerated with no significant cardiovascular adverse events reported in some clinical trials.[9] However, it has been shown to inhibit hERG K+ currents.At therapeutic doses, significant cardiovascular effects are rare. Tachycardia can occur with overdose.
Abuse Potential LowHigher potential for abuse at supratherapeutic doses due to its dissociative effects.[7]
Drug Interactions Potential for additive effects with other CNS depressants.Risk of serotonin syndrome when co-administered with serotonergic drugs like SSRIs and MAOIs.[8]

Experimental Protocols

The safety assessment of both this compound and dextromethorphan is supported by a range of preclinical toxicology studies conducted in animal models. These studies are typically performed following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Studies (Following OECD Guideline 420)

Objective: To determine the acute toxic effects of a single oral dose of the test substance and to estimate the median lethal dose (LD50).

Methodology:

  • Animal Model: Typically, rats (usually females as they are often slightly more sensitive) are used.[2][11]

  • Dosage: A fixed-dose procedure is employed, starting with a dose expected to produce some signs of toxicity without mortality.[2][11] Subsequent groups may receive higher or lower fixed doses depending on the outcome.[2][11]

  • Administration: The test substance is administered orally via gavage.[2]

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.[11]

Sub-chronic Oral Toxicity Studies (Following OECD Guideline 408)

Objective: To evaluate the potential adverse effects of repeated oral administration of the test substance over a 90-day period.

Methodology:

  • Animal Model: Rodents, typically rats, of both sexes are used.[3][12]

  • Dosage: At least three dose levels (low, mid, high) and a control group are used.[13] The highest dose is chosen to induce toxic effects but not mortality, while the lowest dose is intended to be a no-observed-adverse-effect level (NOAEL).[13]

  • Administration: The test substance is administered daily via the diet, drinking water, or gavage for 90 days.[3][13]

  • Observation: Daily clinical observations are made. Body weight and food/water consumption are recorded weekly.[3] Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.[3]

  • Pathology: At the end of the study, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of a comprehensive set of tissues is performed.[3]

Signaling Pathways

The distinct mechanisms of action of cloperastine and dextromethorphan are central to their differing safety profiles.

This compound Signaling Pathway

Cloperastine's antitussive effect is mediated, in part, through its interaction with G-protein-coupled inwardly rectifying potassium (GIRK) channels in the brainstem.[6][14][15][16] Inhibition of these channels is thought to modulate neuronal excitability in the cough center.

Cloperastine_Pathway Cloperastine Cloperastine GIRK GIRK Channel Cloperastine->GIRK Inhibits K_efflux K+ Efflux GIRK->K_efflux Reduces Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization Decreases Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Reduces Cough_Suppression Cough Suppression Neuronal_Inhibition->Cough_Suppression Leads to

Caption: Cloperastine's inhibition of GIRK channels reduces neuronal inhibition, leading to cough suppression.

Dextromethorphan Signaling Pathway

Dextromethorphan acts as a non-competitive antagonist at the NMDA receptor in the central nervous system. This action is believed to be a key component of its antitussive effect and is also responsible for its dissociative effects at high doses.[4][12][17][18]

Dextromethorphan_Pathway Dextromethorphan Dextromethorphan NMDA_Receptor NMDA Receptor Dextromethorphan->NMDA_Receptor Blocks Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Reduces Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Decreases Cough_Signal Cough Signal Transmission Neuronal_Excitation->Cough_Signal Inhibits Cough_Suppression Cough Suppression Cough_Signal->Cough_Suppression Results in

Caption: Dextromethorphan blocks NMDA receptors, reducing neuronal excitation and suppressing the cough signal.

Experimental Workflow for Preclinical Safety Assessment

The following diagram illustrates a typical workflow for the preclinical safety assessment of a new chemical entity, incorporating both acute and sub-chronic toxicity studies.

Preclinical_Workflow Start New Chemical Entity Acute_Tox Acute Oral Toxicity (OECD 420) Start->Acute_Tox Dose_Selection Dose Range Finding for Sub-chronic Study Acute_Tox->Dose_Selection Subchronic_Tox 90-Day Sub-chronic Oral Toxicity (OECD 408) Dose_Selection->Subchronic_Tox Safety_Assessment Comprehensive Safety and Tolerability Assessment Subchronic_Tox->Safety_Assessment Clinical_Trials Proceed to Clinical Trials Safety_Assessment->Clinical_Trials

Caption: A streamlined workflow for preclinical oral toxicity assessment.

Conclusion

Both this compound and dextromethorphan are valuable antitussive agents with established efficacy. Their safety profiles, however, are distinct and reflect their different pharmacological mechanisms. This compound appears to have a lower potential for CNS side effects at therapeutic doses and a lower risk of abuse compared to dextromethorphan. Conversely, dextromethorphan's potential for interaction with serotonergic agents requires careful consideration. A thorough understanding of these differences is crucial for informed decision-making in both clinical practice and future drug development endeavors. Further head-to-head clinical trials with detailed reporting of adverse event frequencies would be beneficial to more definitively delineate the comparative safety of these two compounds.

References

validation of a stability-indicating method for cloperastine fendizoate and its degradants

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Stability-Indicating Method Validation for Cloperastine Fendizoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated stability-indicating high-performance liquid chromatography (HPLC) methods for the analysis of this compound and its degradation products. The information presented is compiled from published research to assist in the development and selection of appropriate analytical methods for quality control and stability studies.

Executive Summary

This compound is a non-narcotic antitussive agent used for the symptomatic treatment of cough.[1][2] Ensuring the stability of the drug substance and its formulations is critical for its safety and efficacy. Stability-indicating analytical methods are essential to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products formed under various environmental conditions. This guide outlines and compares key performance parameters of a validated HPLC method, details the experimental protocols for stress testing and analysis, and provides a visual representation of the analytical workflow.

Comparative Analysis of a Stability-Indicating HPLC Method

A robust stability-indicating HPLC method for the simultaneous estimation of Levothis compound (LCP) and Chlorpheniramine Maleate (CPM) has been developed and validated according to ICH guidelines. The method demonstrates specificity, linearity, accuracy, and precision, making it suitable for routine quality control and stability monitoring.

Table 1: Chromatographic Conditions

ParameterOptimized Conditions
InstrumentHigh-Performance Liquid Chromatography
ColumnODS C18 (250 mm × 4.6 mm, 5 µm)
Mobile PhasePhosphate buffer (pH 3.5) : Methanol (60:40 %v/v)
Flow RateNot explicitly stated, but typical for such columns
DetectionUV at 273 nm
Retention Time (LCP)3.173 min
Retention Time (CPM)5.060 min

Table 2: Method Validation Parameters [3][4]

ParameterLevothis compound (LCP)Chlorpheniramine Maleate (CPM)Acceptance Criteria
Linearity Range (µg/ml)20-804-16Correlation coefficient > 0.999
Correlation Coefficient (r²)0.99920.9994> 0.999
Limit of Detection (LOD) (µg/ml)0.1460.0113-
Limit of Quantification (LOQ) (µg/ml)0.4440.0344-
Precision (%RSD)< 2< 2%RSD < 2

Experimental Protocols

Forced Degradation (Stress Testing) Studies

Forced degradation studies are crucial to establish the stability-indicating nature of an analytical method. The following protocols were applied to induce degradation of this compound.

1. Acid Degradation:

  • Reagent: 0.1 N Hydrochloric Acid (HCl)

  • Procedure: A sample of the drug was treated with 0.1 N HCl and refluxed for a specified period. The solution was then neutralized with 0.1 N Sodium Hydroxide (NaOH) and diluted to the target concentration with the mobile phase.

2. Alkaline Degradation:

  • Reagent: 0.1 N Sodium Hydroxide (NaOH)

  • Procedure: A sample of the drug was treated with 0.1 N NaOH and refluxed. The solution was subsequently neutralized with 0.1 N HCl and diluted to the desired concentration. Studies have shown that the degradation of Levothis compound is highest in alkaline conditions.[3][4]

3. Oxidative Degradation:

  • Reagent: 3% Hydrogen Peroxide (H₂O₂)

  • Procedure: The drug sample was exposed to 3% H₂O₂ at room temperature for a defined duration. The resulting solution was then diluted to the appropriate concentration for analysis.

4. Thermal Degradation:

  • Condition: Dry heat in an oven.

  • Procedure: A solid sample of the drug was exposed to a high temperature (e.g., 60°C) for several hours. The sample was then dissolved and diluted to the target concentration.

5. Photolytic Degradation:

  • Condition: Exposure to UV light.

  • Procedure: A solution of the drug was exposed to UV light in a photostability chamber for a specified period.

HPLC Method Protocol

The following protocol outlines the steps for the analysis of this compound and its degradation products using the validated stability-indicating HPLC method.

1. Preparation of Mobile Phase:

  • A mixture of phosphate buffer (pH 3.5) and methanol in the ratio of 60:40 (v/v) was prepared.

  • The mobile phase was filtered through a 0.45 µm membrane filter and degassed by sonication before use.

2. Preparation of Standard Solution:

  • An accurately weighed quantity of Levothis compound reference standard was dissolved in the mobile phase to obtain a known concentration within the linearity range (e.g., 50 µg/ml).

3. Preparation of Sample Solution:

  • The formulation or stressed sample was diluted with the mobile phase to achieve a final concentration within the validated linearity range.

4. Chromatographic Analysis:

  • The HPLC system was equilibrated with the mobile phase.

  • Equal volumes of the standard and sample solutions were injected into the chromatograph.

  • The chromatograms were recorded, and the peak areas for the active ingredient and any degradation products were measured.

5. Data Analysis:

  • The content of this compound was quantified by comparing the peak area of the sample with that of the standard.

  • The percentage of degradation was calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed sample.

  • The specificity of the method is confirmed by the separation of the main drug peak from the peaks of the degradation products.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the validation of the stability-indicating method and the degradation pathway of this compound.

Stability_Indicating_Method_Validation_Workflow start Start: Method Development Objective method_dev HPLC Method Development (Column, Mobile Phase, etc.) start->method_dev forced_deg Forced Degradation Studies method_dev->forced_deg acid Acid Hydrolysis forced_deg->acid alkali Alkaline Hydrolysis forced_deg->alkali oxidative Oxidative Degradation forced_deg->oxidative thermal Thermal Degradation forced_deg->thermal photo Photolytic Degradation forced_deg->photo method_val Method Validation (ICH Guidelines) acid->method_val alkali->method_val oxidative->method_val thermal->method_val photo->method_val specificity Specificity method_val->specificity linearity Linearity & Range method_val->linearity accuracy Accuracy method_val->accuracy precision Precision method_val->precision lod_loq LOD & LOQ method_val->lod_loq robustness Robustness method_val->robustness end_point Validated Stability-Indicating Method specificity->end_point linearity->end_point accuracy->end_point precision->end_point lod_loq->end_point robustness->end_point

Caption: Workflow for the validation of a stability-indicating method.

Cloperastine_Degradation_Pathway cloperastine This compound stress Stress Conditions (Acid, Base, Oxidation, Heat, Light) cloperastine->stress hydrolysis_product Hydrolysis Product: (4-chlorophenyl)(phenyl)methanol stress->hydrolysis_product Hydrolysis oxidation_product Oxidation Product: (4-chlorophenyl)(phenyl)methanone stress->oxidation_product Oxidation other_degradants Other Degradation Products stress->other_degradants Other

Caption: Potential degradation pathways of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Cloperastine Fendizoate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Cloperastine Fendizoate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is a substance that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2] In case of exposure, it is imperative to seek medical attention.[2][3][4][5] The toxicological properties of this chemical have not been fully investigated.[1][2][3]

Personal Protective Equipment (PPE)

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.[1]
Hand Protection Protective GlovesChemically resistant. Gloves should be inspected before use and a proper removal technique must be followed.[1][2][3]
Body Protection Impervious ClothingA complete suit that protects against chemical splashes. The type of protective equipment should be selected based on the concentration and amount of the hazardous substance at the specific workplace.[1][2]
Respiratory Protection RespiratorFor nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[3] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Laboratory Setup:

  • Ensure adequate ventilation in the handling area.[1][2][3][5]

  • Provide an accessible safety shower and eye wash station.[1]

  • Work should be conducted in a designated area with appropriate exhaust ventilation, especially where dust or aerosols may be generated.[3][5]

2. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store this compound in a dry, sealed container in a designated area.[3]

3. Weighing and Aliquoting:

  • Perform these operations in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[3][5]

  • Wear all prescribed PPE.

  • Use dedicated utensils for handling the powder.

4. Solution Preparation:

  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Handle solutions with the same precautions as the solid compound.

5. Accidental Release Measures:

  • In case of a spill, evacuate personnel from the immediate area.[2][3]

  • Use personal protective equipment during cleanup.[2][3]

  • Avoid generating dust.[2][3][5]

  • For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[2][3]

  • For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a sealed container for disposal.[1]

  • Prevent the substance from entering drains or water courses.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2][3] Chemical incineration with an afterburner and scrubber is a recommended method of disposal.[3]

  • Contaminated Materials: Dispose of contaminated gloves, clothing, and other materials as unused product in accordance with applicable laws and good laboratory practices.[3]

  • Containers: Dispose of empty containers as unused product.[3] Before discarding, scratch out all identifying information on the prescription label to protect personal health information.[6]

Experimental Workflow for Safe Handling

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cloperastine Fendizoate
Reactant of Route 2
Reactant of Route 2
Cloperastine Fendizoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.